N-(2-methylphenyl)-2-nitrobenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-methylphenyl)-2-nitrobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O3/c1-10-6-2-4-8-12(10)15-14(17)11-7-3-5-9-13(11)16(18)19/h2-9H,1H3,(H,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHSGYYSXRCUMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801293464 | |
| Record name | N-(2-Methylphenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2385-25-3 | |
| Record name | N-(2-Methylphenyl)-2-nitrobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2385-25-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Methylphenyl)-2-nitrobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801293464 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of N 2 Methylphenyl 2 Nitrobenzamide
General Strategies for N-Aryl-2-nitrobenzamide Synthesis
The formation of the amide bond in N-aryl-2-nitrobenzamides is typically achieved through well-established protocols that hinge on the reaction between a derivative of 2-nitrobenzoic acid and an aniline (B41778).
Nucleophilic Acyl Substitution Protocols for Amide Formation
Nucleophilic acyl substitution stands as a fundamental and widely employed strategy for the synthesis of amides. This reaction involves the attack of a nucleophilic amine on an activated carboxylic acid derivative, leading to the formation of a tetrahedral intermediate which then collapses to yield the amide and a leaving group.
In a typical procedure, 2-nitrobenzoic acid is first converted to a more reactive species, such as an acyl chloride. This activated intermediate is then treated with an aniline. For instance, the synthesis of related N-aryl-2-nitrobenzamides has been accomplished by reacting 2-nitrobenzoic acid with the corresponding aniline in the presence of a coupling agent. ontosight.ai
Coupling Reactions Involving Nitrobenzoyl Chlorides and Anilines
A prevalent and efficient method for the synthesis of N-(2-methylphenyl)-2-nitrobenzamide involves the coupling of 2-nitrobenzoyl chloride with 2-methylaniline (o-toluidine). This reaction is a classic example of nucleophilic acyl substitution on an acid chloride. The process is generally carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and in the presence of a base to neutralize the hydrochloric acid byproduct. acs.orgacs.org
Common bases employed for this transformation include triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA). acs.org The reaction is often initiated at a reduced temperature (e.g., 0 °C) and then allowed to proceed at room temperature. vulcanchem.comarkat-usa.org The progress of the reaction can be monitored by thin-layer chromatography (TLC), and the final product is typically purified by recrystallization or column chromatography. acs.orgarkat-usa.org
A study on the synthesis of N-(1-Cyanocyclohexyl)-2-nitrobenzamide, a related compound, reported a 94% yield when reacting 2-nitrobenzoyl chloride with the corresponding aminonitrile in THF with triethylamine. arkat-usa.org Another example is the synthesis of 2-Nitro-N-(m-tolyl)benzamide from 2-nitrobenzoic acid and m-toluidine, which afforded an 85% yield. nih.gov
Table 1: Examples of N-Aryl-2-nitrobenzamide Synthesis via Acyl Chloride Coupling
| Amine | Acid Chloride | Base | Solvent | Yield | Reference |
| 1-Aminocyclohexanecarbonitrile | 2-Nitrobenzoyl chloride | Et₃N | THF | 94% | arkat-usa.org |
| m-Toluidine | 2-Nitrobenzoyl chloride | Not specified | Not specified | 85% | nih.gov |
| 4-Chloroaniline | 2-Nitrobenzoyl chloride | K₂CO₃ | DCM/H₂O | 27% | vulcanchem.com |
This compound as a Precursor or Intermediate in Complex Molecule Synthesis
The strategic placement of the nitro and amide functionalities renders this compound a valuable precursor for the synthesis of various heterocyclic compounds. The nitro group can be readily reduced to an amine, which can then participate in intramolecular cyclization reactions with the adjacent amide group or its derivatives.
Research has demonstrated that benzanilides, such as this compound, serve as key intermediates in the synthesis of:
Quinazolinones : These compounds are synthesized through the reductive cyclization of N-aryl-2-nitrobenzamides. arkat-usa.orgnih.gov For example, a one-pot synthesis of 4(3H)-quinazolinones has been achieved through the intermolecular reductive N-heterocyclization of 2-nitrobenzoic acid derivatives with formamide, catalyzed by indium(III) or bismuth(III) salts. arkat-usa.org
Benzodiazepines : The synthesis of 2-amino-1,4-benzodiazepin-5-ones has been accomplished starting from 2-nitrobenzoic acid and α-aminonitriles. arkat-usa.org The general structure of benzodiazepines, a class of psychoactive drugs, can be accessed through intermediates derived from N-substituted-2-nitrobenzamides. europa.eunih.govresearchgate.net
Benzothiadiazin-4-ones : These heterocyclic structures can also be prepared from benzanilide (B160483) precursors. nih.gov
The crystal structure of this compound has been determined, providing valuable geometric parameters for its use in designing and synthesizing more complex molecules. In the solid state, the molecules are connected by N—H⋯O hydrogen bonds, forming chains. nih.gov
Table 2: Heterocyclic Systems Derived from this compound Precursors
| Heterocyclic System | Synthetic Approach | Reference |
| Quinazolinones | Reductive cyclization | arkat-usa.orgnih.gov |
| Benzodiazepines | Cyclization of reduced nitro-amide | arkat-usa.orgnih.govresearchgate.net |
| Benzothiadiazin-4-ones | Cyclization of benzanilide precursor | nih.gov |
Advanced Amide Bond Formation Methodologies and Mechanistic Studies
While traditional methods are robust, research continues to explore more direct and catalytically efficient routes for amide bond formation, which are applicable to the synthesis of this compound.
Direct Amidation of Carboxylic Acids
Direct amidation involves the formation of an amide bond directly from a carboxylic acid and an amine without the need for pre-activation of the carboxylic acid. This approach is highly atom-economical as the only byproduct is water. bath.ac.uk While thermally induced direct amidation requires high temperatures, catalytic methods are being developed to facilitate this transformation under milder conditions.
A study on the direct amidation of carboxylic acids catalyzed by group (IV) metal complexes, such as zirconium(IV) chloride, has shown that electron-poor carboxylic acids, like 4-nitrobenzoic acid, react considerably faster than electron-rich ones. diva-portal.org This suggests that direct amidation of 2-nitrobenzoic acid with 2-methylaniline could be a feasible, albeit potentially challenging, synthetic route. The use of hafnium catalysts has also been explored for the direct amidation of 2-nitrobenzoic acid with various anilines, though 2-methylaniline was found to be less reactive under the studied conditions. diva-portal.org
Catalytic Approaches for Amide Synthesis (e.g., Ruthenium-Catalyzed)
Transition metal catalysis, particularly with ruthenium, has emerged as a powerful tool for the formation of C-N bonds, including amides. Ruthenium catalysts can facilitate amide synthesis through various mechanisms, including the dehydrogenative coupling of alcohols and amines, and the amidation of esters.
While a direct ruthenium-catalyzed synthesis of this compound from 2-nitrobenzoic acid and 2-methylaniline has not been extensively reported, related transformations highlight the potential of this approach. Ruthenium-catalyzed C-H amidation reactions have been developed for various substrates, although these often require specific directing groups. nih.gov Furthermore, ruthenium catalysts have been employed for the synthesis of isoxazoles from 2-nitrobenzoic acid derivatives, showcasing their utility in activating this type of substrate for C-N bond formation. rsc.org The development of ruthenium-based catalysts for the direct amidation of a broad range of carboxylic acids and amines remains an active area of research. mdpi.com
Strategies for Introducing Nitro Functionality in Aromatic Systems
The introduction of a nitro group (–NO2) onto an aromatic ring is a fundamental and widely utilized transformation in organic synthesis. numberanalytics.comresearchgate.net This process, known as nitration, is crucial for the synthesis of a vast array of compounds, including industrial intermediates, dyes, and pharmaceuticals. numberanalytics.combyjus.com The most prevalent method for achieving this is through electrophilic aromatic substitution (SEAr). numberanalytics.comwikipedia.org
Electrophilic Aromatic Nitration Mechanisms and Nitronium Ion Role
Electrophilic aromatic nitration is a classic example of an SEAr reaction, where a hydrogen atom on an aromatic ring is replaced by a nitro group. wikipedia.orgsavemyexams.com The mechanism is a well-studied, multi-step process that hinges on the generation of a potent electrophile, which is subsequently attacked by the electron-rich aromatic ring. unacademy.comucalgary.ca
Generation of the Electrophile: The Nitronium Ion
The key electrophile in most aromatic nitration reactions is the nitronium ion (NO₂⁺). masterorganicchemistry.comnih.gov Nitric acid (HNO₃) by itself is generally not a strong enough electrophile to react efficiently with stable aromatic compounds like benzene (B151609). masterorganicchemistry.com Therefore, a stronger acid, typically concentrated sulfuric acid (H₂SO₄), is used as a catalyst. ucalgary.camasterorganicchemistry.com
The process involves three main steps:
Protonation of Nitric Acid : Sulfuric acid protonates the hydroxyl group of nitric acid. ucalgary.camasterorganicchemistry.com This is an acid-base reaction that converts the hydroxyl group into a much better leaving group (H₂O). masterorganicchemistry.com
Formation of the Nitronium Ion : The protonated nitric acid readily loses a molecule of water to form the linear and highly electrophilic nitronium ion. ucalgary.camasterorganicchemistry.com
Regeneration of Catalyst : The water molecule is protonated by the sulfuric acid, and the bisulfate anion (HSO₄⁻) is formed.
The Substitution Mechanism
Once generated, the nitronium ion is attacked by the nucleophilic π-electron system of the aromatic ring. unacademy.commasterorganicchemistry.com This proceeds via a two-step mechanism:
Attack and Formation of the Sigma Complex : The aromatic ring attacks the nitronium ion, forming a new carbon-nitrogen bond. masterorganicchemistry.com This step is typically the slow, rate-determining step of the reaction because it disrupts the aromaticity of the ring. ucalgary.camasterorganicchemistry.com The resulting intermediate is a resonance-stabilized carbocation known as an arenium ion or a sigma (σ)-complex. unacademy.comnih.gov In this intermediate, the carbon atom bonded to the nitro group is sp³-hybridized. nih.gov
Deprotonation and Restoration of Aromaticity : A weak base, such as water or the bisulfate ion (HSO₄⁻) present in the mixture, removes a proton from the sp³-hybridized carbon atom. byjus.commasterorganicchemistry.com This final, rapid step restores the stable aromatic system and yields the nitroaromatic product. masterorganicchemistry.com
The regioselectivity of the nitration—the position at which the nitro group adds to a substituted benzene ring—is influenced by the electronic properties of the substituents already present. numberanalytics.comuomustansiriyah.edu.iq Electron-donating groups direct the incoming nitro group to the ortho and para positions, whereas electron-withdrawing groups direct it to the meta position. numberanalytics.com
Different nitrating agents can be employed depending on the reactivity of the aromatic substrate and the desired outcome. numberanalytics.comresearchgate.net
Table 1: Comparison of Common Nitrating Agents
| Nitrating Agent/System | Composition | Characteristics | Applications |
| Mixed Acid | Concentrated Nitric Acid (HNO₃) and Sulfuric Acid (H₂SO₄) | The most common and powerful system. Can lead to over-nitration if not controlled. numberanalytics.combyjus.com | General nitration of many aromatic compounds, including the production of nitrobenzene (B124822). byjus.comrushim.ru |
| Nitric Acid in Acetic Anhydride | HNO₃ in (CH₃CO)₂O | A milder system used for substrates that are sensitive to strong acids. numberanalytics.com | Nitration of acid-sensitive compounds. |
| Nitronium Salts | e.g., Nitronium tetrafluoroborate (B81430) (NO₂BF₄) or Nitronium hexafluorophosphate (B91526) (NO₂PF₆) | Powerful nitrating agents that can be used under mild, non-acidic conditions. numberanalytics.comnumberanalytics.com | Useful for nitrating sensitive substrates and can offer high regioselectivity. numberanalytics.comnumberanalytics.com |
| Sodium Nitrite with Acid | NaNO₂ with an acid catalyst | Used in specific protocols, sometimes with metal catalysts, for certain transformations. researchgate.net | Can be used for specific applications like ipso-nitration. byjus.com |
Advanced Structural Elucidation and Spectroscopic Analysis of N 2 Methylphenyl 2 Nitrobenzamide
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction provides definitive insights into the three-dimensional structure of N-(2-methylphenyl)-2-nitrobenzamide, revealing the precise arrangement of atoms in the solid state.
Determination of Crystal System and Space Group
The crystallographic analysis of this compound has established its crystal structure. The compound crystallizes in the orthorhombic system nih.gov. The determination of the specific space group is derived from the systematic absences in the diffraction data.
| Crystal Parameter | Value |
| Crystal System | Orthorhombic nih.gov |
| a | 7.8063 (10) Å nih.gov |
| b | 12.2856 (11) Å nih.gov |
| c | 13.1353 (13) Å nih.gov |
| Volume | 1259.7 (2) ų nih.gov |
| Z | 4 nih.gov |
Molecular Conformation and Dihedral Angle Analysis
The conformation of the molecule is defined by the spatial relationship between its constituent parts, particularly the orientation of the two aromatic rings and the nitro group.
Dihedral Angle Between the Two Aromatic Rings
The two aromatic rings within the this compound molecule are not coplanar. The dihedral angle between the plane of the 2-methylphenyl ring and the 2-nitrophenyl ring has been determined to be 41.48 (5)° nih.gov. This significant twist is a result of steric hindrance between the rings and the amide linkage.
Torsion Angle of the Nitro Group Relative to the Attached Aromatic Ring
The nitro functional group also exhibits a notable twist relative to the benzene (B151609) ring to which it is attached. The torsion angle, describing the rotation of the nitro group out of the aromatic plane, is 24.7 (3)° nih.gov. This deviation from coplanarity is common in ortho-substituted nitrobenzenes and is influenced by steric and electronic factors.
| Angular Parameter | Value (°) |
| Dihedral Angle (Aromatic Ring vs. Aromatic Ring) | 41.48 (5) nih.gov |
| Torsion Angle (Nitro Group vs. Aromatic Ring) | 24.7 (3) nih.gov |
Intermolecular Interactions and Crystal Packing Architectures
N–H···O Hydrogen Bonding Networks and Chain Formation
In the crystal structure of this compound, the molecules are linked by intermolecular N–H···O hydrogen bonds nih.gov. The amide hydrogen (N–H) acts as a hydrogen bond donor, while an oxygen atom from the carbonyl group of a neighboring molecule serves as the acceptor. This specific interaction connects the molecules into chains that propagate along the a-axis of the unit cell, forming a well-defined one-dimensional network nih.gov.
| Intermolecular Interaction | Description |
| N–H···O Hydrogen Bond | Connects molecules into chains running along the a-axis nih.gov. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Confirmation of Carbonyl and Nitro-Substituted Aromatic Carbons
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is a powerful technique for determining the carbon skeleton of an organic molecule. For this compound, the ¹³C NMR spectrum is expected to show distinct signals for the carbonyl carbon of the amide group and the aromatic carbons, particularly those influenced by the electron-withdrawing nitro group.
The carbonyl carbon (C=O) of an amide typically appears in the downfield region of the spectrum, generally between 160 and 180 ppm. This significant deshielding is due to the electronegativity of the oxygen atom and the resonance effect within the amide linkage.
The aromatic carbons of the two phenyl rings are expected to resonate in the range of 120-150 ppm. libretexts.org The carbon atom directly attached to the nitro group (C-NO₂) is anticipated to be significantly deshielded due to the strong electron-withdrawing nature of the nitro substituent. Conversely, the ortho and para carbons in nitrobenzene (B124822) are typically deshielded, while the meta carbons are less affected. stackexchange.com In the 2-nitrophenyl ring, the carbon bearing the nitro group (ipso-carbon) is expected to be highly deshielded, with a chemical shift potentially greater than 145 ppm. The other carbons in this ring will have their chemical shifts influenced by both the nitro and the amide substituent effects. The carbons in the 2-methylphenyl ring will be influenced by the methyl group and the amide linkage.
Table 1: Expected ¹³C NMR Chemical Shifts for Key Carbons in this compound
| Carbon Atom | Expected Chemical Shift (ppm) |
|---|---|
| Amide Carbonyl (C=O) | 160 - 180 |
| Aromatic C-NO₂ (ipso) | > 145 |
Infrared (IR) Spectroscopy for Functional Group Vibrational Modes
Infrared (IR) spectroscopy is instrumental in identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
As a secondary amide, a prominent feature is the N-H stretching vibration, which typically appears as a single, sharp band in the region of 3500-3300 cm⁻¹. spcmc.ac.inorgchemboulder.com The carbonyl (C=O) stretching of the amide group, referred to as the Amide I band, is expected to produce a strong, intense absorption between 1680 and 1630 cm⁻¹. spectroscopyonline.com Another characteristic band for secondary amides is the Amide II band, which results from a combination of N-H bending and C-N stretching, and is typically observed in the 1570-1515 cm⁻¹ region. spcmc.ac.in
The presence of the nitro group is confirmed by two strong and distinct stretching vibrations. The asymmetric N-O stretch is typically found between 1550-1475 cm⁻¹, while the symmetric N-O stretch appears in the 1360-1290 cm⁻¹ range. blogspot.comorgchemboulder.comspectroscopyonline.com These bands are often among the most intense in the spectrum. spectroscopyonline.com Additionally, characteristic absorptions for the aromatic rings, including C-H stretching just above 3000 cm⁻¹ and C=C in-ring stretching vibrations between 1600-1400 cm⁻¹, are also expected. vscht.cz
Table 2: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Secondary Amide | N-H Stretch | 3500 - 3300 | Medium-Sharp |
| Amide Carbonyl | C=O Stretch (Amide I) | 1680 - 1630 | Strong |
| Secondary Amide | N-H Bend / C-N Stretch (Amide II) | 1570 - 1515 | Medium-Strong |
| Aromatic Nitro | Asymmetric N-O Stretch | 1550 - 1475 | Strong |
| Aromatic Nitro | Symmetric N-O Stretch | 1360 - 1290 | Strong |
| Aromatic Ring | C-H Stretch | ~3100 - 3000 | Medium-Weak |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for the unambiguous determination of a compound's molecular formula. fiveable.me Unlike low-resolution mass spectrometry which provides nominal mass, HRMS measures the mass-to-charge ratio (m/z) of an ion to several decimal places. libretexts.orgsydney.edu.au This high level of precision allows for the differentiation between molecules that may have the same nominal mass but different elemental compositions. sydney.edu.au
The molecular formula of this compound is C₁₄H₁₂N₂O₃. To validate this formula, the experimentally measured exact mass of the molecular ion (or a common adduct, such as [M+H]⁺ or [M+Na]⁺) is compared to the theoretically calculated mass. The theoretical monoisotopic mass for C₁₄H₁₂N₂O₃ is calculated using the exact masses of the most abundant isotopes (¹²C, ¹H, ¹⁴N, and ¹⁶O).
A close match between the experimental and theoretical mass, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula. fiveable.me This technique is indispensable for confirming the identity of newly synthesized compounds or for identifying unknown substances in complex mixtures.
Table 3: HRMS Data for Molecular Formula Validation of this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₄H₁₂N₂O₃ |
| Theoretical Monoisotopic Mass (M) | 256.08479 Da |
| Expected [M+H]⁺ Ion (Calculated) | 257.09206 Da |
Supramolecular Chemistry and Crystal Engineering
Design Principles for Hydrogen-Bonded Architectures
The rational design of molecular solids with desired structures and properties relies heavily on understanding the principles that govern hydrogen bonding. nih.gov Hydrogen bonds are at the core of supramolecular design, acting as a powerful and directional tool for assembling molecules into predictable patterns. nih.govsci-hub.se The strength and geometry of these bonds are influenced by several key electronic and structural factors:
Electronegativity and Steric Effects: The strength of a hydrogen bond is directly related to the electronegativity of the donor and acceptor atoms. sci-hub.se Steric hindrance around the interacting sites can also significantly impact the formation and geometry of the hydrogen bond. sci-hub.se
Electrostatic Interactions: The electrostatic attraction between the partial positive charge on the hydrogen atom and the partial negative charge on the acceptor atom is a fundamental component of the hydrogen bond. sci-hub.se Secondary electrostatic interactions, which involve attractions or repulsions between atoms not directly involved in the primary hydrogen bond, can also play a crucial role in determining the final architecture of a multi-point hydrogen-bonded assembly. nih.govsci-hub.se
π-Conjugation (Resonance-Assisted Hydrogen Bonding): When a hydrogen-bonding system is part of a conjugated π-system, its strength can be significantly enhanced. sci-hub.se This phenomenon, known as Resonance-Assisted Hydrogen Bonding (RAHB), occurs because π-delocalization increases the polarity of the O-H or N-H bond and the basicity of the acceptor group, strengthening the interaction. sci-hub.se
Network Cooperativity: In systems with multiple hydrogen bonds, the formation of one bond can influence the strength of adjacent bonds. sci-hub.se This cooperativity, where the total stability is greater than the sum of individual bonds, is a key factor in the formation of stable, extended networks. sci-hub.se
N-(2-methylphenyl)-2-nitrobenzamide as a Building Block in Supramolecular Assembly
This compound serves as an effective building block for the construction of supramolecular architectures. nih.gov Its molecular structure contains key functional groups—the amide N-H group as a hydrogen bond donor and the amide carbonyl oxygen and nitro group oxygens as potential acceptors—that can participate in directional non-covalent interactions. nih.gov
The crystal structure of this compound reveals that the molecules self-assemble into one-dimensional chains through specific and reliable intermolecular hydrogen bonds. nih.gov The primary interaction is an N—H⋯O hydrogen bond where the amide hydrogen of one molecule connects to the carbonyl oxygen of an adjacent molecule. nih.gov This repeated interaction propagates along the crystallographic a-axis, forming infinite chains. nih.gov This predictable, chain-forming behavior demonstrates the utility of this compound as a tecton in crystal engineering. nih.govnih.gov
The presence of both a nitro group and an amide functionality offers multiple sites for potential interactions, making it a versatile component for designing more complex co-crystal systems or multi-component assemblies. tau.ac.il By understanding the hydrogen-bonding patterns exhibited by this molecule, it is possible to strategize its inclusion in co-crystallization experiments to generate novel materials. rsc.org
Table 1: Crystal Data and Structure Refinement for this compound nih.gov
| Parameter | Value |
|---|---|
| Empirical formula | C₁₄H₁₂N₂O₃ |
| Formula weight | 256.26 |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a (Å) | 7.8063 (10) |
| b (Å) | 12.2856 (11) |
| c (Å) | 13.1353 (13) |
| Volume (ų) | 1259.7 (2) |
| Z | 4 |
| Temperature (K) | 273 (2) |
| R-factor (R[F² > 2σ(F²)]) | 0.031 |
Interplay of Intra- and Intermolecular Interactions in Crystal Stability and Packing
The final three-dimensional arrangement of molecules in a crystal is a delicate balance between intramolecular conformational preferences and the stabilizing energy of intermolecular interactions. cam.ac.uknih.gov In this compound, this interplay is clearly evident. nih.gov
Intramolecular Interactions: The conformation of an isolated this compound molecule is sterically constrained. There is a significant twist between the two aromatic rings, with a measured dihedral angle of 41.48 (5)°. nih.gov Furthermore, the ortho-nitro group is twisted by 24.7 (3)° relative to the plane of the benzene (B151609) ring to which it is attached. nih.gov These non-planar arrangements are adopted to relieve steric strain between the bulky substituents, representing a conformational energy minimum determined by intramolecular forces. nih.gov
Table 2: Hydrogen-Bond Geometry for this compound (Å, °) nih.gov
| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A |
|---|---|---|---|---|
| N1—H1⋯O1ⁱ | 0.85(2) | 2.11(2) | 2.9496(19) | 171(2) |
Symmetry code: (i) x+1, y, z
Future Research Directions and Unexplored Avenues
Targeted Synthesis of Analogs for Refined Structure-Activity Relationship (SAR) Studies
Key synthetic strategies would involve:
Substitution on the Phenyl Rings: Introducing a variety of electron-donating groups (e.g., -CH3, -OCH3) and electron-withdrawing groups (e.g., -Cl, -NO2) at different positions on both the 2-methylphenyl and 2-nitrobenzoyl moieties. Studies on similar benzamide (B126) derivatives have shown that such substitutions can significantly influence biological activity. researchgate.net
Modification of the Amide Linker: Altering the amide bond to explore its importance in maintaining the compound's conformational integrity and interaction capabilities.
Bioisosteric Replacement: Replacing key functional groups with bioisosteres to probe the steric and electronic requirements for activity.
These SAR studies would be instrumental in identifying the key structural features necessary for a desired biological or chemical effect, guiding the development of more potent and selective compounds.
Table 1: Proposed Analogs for SAR Studies
| Modification Area | Substituent Type | Example Substituents | Rationale |
|---|---|---|---|
| 2-Methylphenyl Ring | Electron-Donating | -OCH3, -N(CH3)2 | To probe the effect of increased electron density on activity. |
| 2-Methylphenyl Ring | Electron-Withdrawing | -Cl, -CF3, -CN | To assess the impact of reduced electron density and steric bulk. |
| 2-Nitrobenzoyl Ring | Positional Isomers | N-(2-methylphenyl)-3-nitrobenzamide, N-(2-methylphenyl)-4-nitrobenzamide | To determine the influence of the nitro group's position on molecular conformation and interactions. |
Advanced Spectroscopic Techniques for Detailed Molecular Dynamics and Conformational Analysis
While X-ray crystallography has provided a static snapshot of the molecule's solid-state structure, advanced spectroscopic techniques can offer insights into its dynamic behavior in solution. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR): Advanced 2D NMR techniques, such as NOESY and ROESY, can be employed to determine the solution-state conformation and study the rotational dynamics around the amide bond and the aryl-carbonyl bond.
Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These methods can probe the vibrational modes of the molecule, providing information on the strength of the intramolecular and intermolecular hydrogen bonds (N-H···O) that connect molecules into chains. nih.gov
Molecular Dynamics (MD) Simulations: MD simulations are powerful computational tools for studying the conformational landscape of a molecule over time. For related compounds, MD simulations have been used to validate the stability of ligand-protein complexes, suggesting this technique would be valuable for understanding how N-(2-methylphenyl)-2-nitrobenzamide and its analogs might behave in a biological environment. researchgate.netnih.gov
Table 2: Application of Advanced Analytical Techniques
| Technique | Information Gained | Relevance to this compound |
|---|---|---|
| 2D NMR (NOESY/ROESY) | Solution-state conformation, internuclear distances | Elucidating the preferred conformation in different solvents, which can differ from the solid state. |
| FT-IR/Raman Spectroscopy | Vibrational frequencies, hydrogen bonding | Quantifying the strength and nature of the N-H···O hydrogen bonds observed in the crystal structure. nih.gov |
Deeper Mechanistic Probes into Novel Reaction Pathways and Reactivity Patterns
The reactivity of this compound is largely dictated by the interplay between the amide linkage, the sterically hindered 2-methylphenyl group, and the electron-withdrawing 2-nitrobenzoyl group. Future studies should aim to explore its reactivity in greater detail.
Reaction Mechanism Studies: Investigating the mechanisms of reactions involving this compound, such as hydrolysis, reduction of the nitro group, or electrophilic substitution on the aromatic rings. The strong electron effect of the nitro group has been noted to influence reactivity in similar structures. mdpi.com
Intermediate Trapping: Designing experiments to trap and characterize reactive intermediates, which could provide direct evidence for proposed reaction pathways.
Kinetic Studies: Performing kinetic analyses to determine the rate laws and activation parameters for its key reactions. Mechanistic studies on other nitrogen-containing organic compounds often rely on kinetics to validate proposed pathways. nih.govresearchgate.net This would provide a quantitative understanding of its chemical behavior.
Computational Design and In Silico Screening of Derivatives with Tuned Properties
Computational chemistry offers a rapid and cost-effective approach to designing and screening new derivatives before committing to laboratory synthesis.
Quantitative Structure-Activity Relationship (QSAR): Developing 3D-QSAR models can help correlate the structural features of synthesized analogs with their observed activity, enabling the prediction of activity for yet-unsynthesized compounds. nih.gov
Molecular Docking: If a biological target is identified, molecular docking simulations can be used to predict the binding modes and affinities of designed derivatives. This approach is widely used to prioritize candidates for synthesis. researchgate.net
In Silico ADMET Prediction: The pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity) of virtual derivatives can be estimated using computational models. This helps in the early identification of candidates with favorable drug-like properties, as demonstrated in studies of related benzamide series. researchgate.net
Density Functional Theory (DFT): DFT calculations can be used to optimize molecular geometries and predict various electronic properties, such as electrostatic potential and frontier molecular orbital energies (HOMO-LUMO), which are crucial for understanding reactivity and spectroscopic properties. nih.govresearchgate.net
By combining these in silico methods, research can be streamlined, focusing synthetic efforts on derivatives with the highest probability of possessing the desired chemical or biological properties.
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| N-(2-methylphenyl)-3-nitrobenzamide |
| N-(2-methylphenyl)-4-nitrobenzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
